molecular formula C16H24N2O6 B4074727 1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate

1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate

Cat. No. B4074727
M. Wt: 340.37 g/mol
InChI Key: QRSOHLZJJOQEMT-UHFFFAOYSA-N
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Description

1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate, also known as EPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPP is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to bind to serotonin receptors and modulate serotonin signaling, which is involved in various neurological processes such as mood regulation, cognition, and perception. This compound has also been shown to have potential anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate involves its binding to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound acts as a partial agonist at these receptors, which results in the modulation of serotonin signaling. This modulation has been shown to have various effects on neurological processes, including mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. This compound has been shown to increase the release of serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of certain neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its effects on mood and cognition.

Advantages and Limitations for Lab Experiments

1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for non-specific binding to other receptors.

Future Directions

There are several future directions for research on 1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.

properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C2H2O4/c1-2-17-13-3-5-14(6-4-13)18-12-11-16-9-7-15-8-10-16;3-1(4)2(5)6/h3-6,15H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSOHLZJJOQEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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